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Compound of Interest

3-Chloro-5-ethoxy-4-
Compound Name:

methoxybenzaldehyde
CAS No.: 736948-97-3
Cat. No.: B2813180

Get Quote

Technical Profile: 3-Chloro-5-ethoxy-4-
methoxybenzaldehyde
Executive Summary & Structural Logic

3-Chloro-5-ethoxy-4-methoxybenzaldehyde is a trisubstituted benzaldehyde derivative
functioning as a high-value intermediate in medicinal chemistry. Structurally, it belongs to the
vanilloid family, specifically serving as a halogenated analog of the Apremilast intermediate (3-
ethoxy-4-methoxybenzaldehyde).

The introduction of the chlorine atom at the C3 position (relative to the IUPAC numbering where
the aldehyde is C1, but often referred to as C5 in vanillin nomenclature) significantly alters the
electronic landscape of the aromatic ring. This modification is typically employed in Structure-
Activity Relationship (SAR) studies to:

» Block Metabolic Hotspots: The chlorine atom obstructs oxidative metabolism at the aromatic
ring position, potentially extending the half-life of derived pharmacophores.
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» Modulate Lipophilicity: The chloro-substituent increases the

, enhancing membrane permeability compared to its non-halogenated parent.

~hemical Identi

Property Specification

CAS Number 736948-97-3

IUPAC Name 3-Chloro-5-ethoxy-4-methoxybenzaldehyde
Molecular Formula C10H11CIOs3

Molecular Weight 214.65 g/mol

SMILES CCOC1=C(OC)C(Cl)=CC(C=0)=C1
Appearance White to off-white crystalline solid

Soluble in DMSO, CH2zCl2, MeOH; Insoluble in

water

Solubility

Melting Point 65—68 °C (Predicted/Analogous)

Retrosynthetic Analysis & Pathway Design

To synthesize this compound with high regioselectivity, we must navigate the directing effects
of the existing substituents. Direct chlorination of 3-ethoxy-4-methoxybenzaldehyde is viable
but can yield inseparable isomers.

A more robust, self-validating protocol utilizes Ethyl Vanillin (3-ethoxy-4-hydroxybenzaldehyde)
as the starting scaffold. The hydroxyl group at C4 provides powerful ortho-direction for the
chlorination step, ensuring the halogen installs exclusively at the C5 position (which becomes
C3 in the final product numbering).

Pathway Visualization

The following diagram illustrates the logical flow from commodity chemicals to the target
building block.

© 2026 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2813180?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Step 1: Chlorination Step 2: Methylation
(NCS, AcOH or SO2CI2) (Mel, K2CO3, DMF)
Electrophilic Aromatic Williamson Ether
Ethyl Vanillin Substitution Intermediate A Synthesis Target Product
(3-Ethoxy-4-hydroxybenzaldehyde) (5-Chloro-3-ethoxy-4-hydroxybenzaldehyde) (3-Chloro-5-ethoxy-4-methoxybenzaldehyde)

Click to download full resolution via product page

Figure 1: Stepwise synthesis route ensuring regiochemical fidelity via the 4-OH directing group.

Detailed Experimental Protocols

Note: These protocols assume standard Schlenk line techniques and analytical grade reagents.

Step 1: Regioselective Chlorination

Objective: Install chlorine at the C5 position of Ethyl Vanillin. Reaction: 3-Ethoxy-4-
hydroxybenzaldehyde + NCS

5-Chloro-3-ethoxy-4-hydroxybenzaldehyde.

e Setup: Charge a 250 mL round-bottom flask with Ethyl Vanillin (10.0 g, 60.2 mmol) and
glacial Acetic Acid (60 mL).

o Addition: Add N-Chlorosuccinimide (NCS) (8.8 g, 66.0 mmol, 1.1 eq) portion-wise over 15
minutes at room temperature.

o Mechanism Note: NCS provides a controlled source of

. The phenolic OH activates the ortho position (C5). The aldehyde (C1) deactivates C2
and C6, preventing side reactions.

o Reaction: Stir the mixture at 40°C for 4 hours. Monitor via TLC (30% EtOAc/Hexane). The
product spot will be less polar than the starting material.
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o Workup: Pour the reaction mixture into ice-cold water (300 mL). The chlorinated intermediate
typically precipitates as a solid.

« |solation: Filter the precipitate, wash with cold water (

mL), and dry under vacuum.

o Yield Expectation: 85-90%
o Checkpoint: tH NMR should show two aromatic singlets (or doublets with
Hz), confirming the 1,3,4,5-substitution pattern.

Step 2: O-Methylation (Capping)

Objective: Convert the phenol to a methoxy group to yield the final target. Reaction: 5-Chloro-
3-ethoxy-4-hydroxybenzaldehyde + Mel

3-Chloro-5-ethoxy-4-methoxybenzaldehyde.

o Setup: Dissolve the Intermediate A (10.0 g, 50 mmol) in anhydrous DMF (50 mL).

e Base Activation: Add anhydrous Potassium Carbonate (K2COs) (13.8 g, 100 mmol, 2.0 eq).
Stir for 15 minutes to generate the phenoxide anion.

o Color Change: The solution typically turns bright yellow/orange due to phenoxide
formation.

o Alkylation: Add Methyl lodide (Mel) (4.7 mL, 75 mmol, 1.5 eq) dropwise via syringe.
o Safety: Mel is a volatile alkylating agent.[1] Perform in a fume hood.

e Reaction: Stir at room temperature for 3 hours.

o Workup: Quench with water (200 mL) and extract with Ethyl Acetate (

mL). Wash the combined organics with brine to remove DMF.

 Purification: Dry over MgSOQa, concentrate, and recrystallize from Ethanol/Hexane if
necessary.
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Structural Characterization (Spectroscopic Markers)

To validate the structure, the following spectroscopic signatures must be observed. The data
below is derived from high-fidelity simulations of the target structure.

H NMR (400 MHz, CDCls)

Shift (
Multiplicity Integration Assignment Interpretation
pPpm)
) Aldehyde proton
9.85 Singlet (s) 1H -CHO ]
(deshielded).
Doublet Aromatic proton
7.62 1H Ar-H (C2) between OEt and
Hz) CHO.
Doublet ( Aromatic proton
7.41 1H Ar-H (C6) between Cl and
Hz) CHO.
Quartet ( Methylene of the
4.15 2H -OCH2CHs
Hz) ethoxy group.
) Methoxy group at
3.96 Singlet (s) 3H -OCHs
C4.
Triplet ( Methyl of the
1.48 3H -OCH2CHs
Hz) ethoxy group.

Note on Coupling: The aromatic protons at C2 and C6 are meta to each other. A small coupling
constant (

Hz) is characteristic of this substitution pattern.

3C NMR (100 MHz, CDClIs)

e Carbonyl: ~190.5 ppm (CHO)

e Aromatic C-O: ~153.0 ppm (C-OEt), ~150.0 ppm (C-OMe)
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e Aromatic C-Cl: ~129.0 ppm (C-CI)

e Aliphatic: ~65.0 ppm (OCH:2), ~60.5 ppm (OCHs3s), ~14.5 ppm (CHs)

Handling & Safety Profile

e Hazard Class: Irritant (Skin/Eye).[2]

o Storage: Store under inert atmosphere (Nitrogen/Argon) at 2—8°C. Aldehydes are prone to
autoxidation to carboxylic acids upon prolonged air exposure.

» Reactivity: Incompatible with strong oxidizing agents and strong bases.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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